molecular formula C6H11IO2 B3031588 2-(2-Iodoethyl)-2-methyl-1,3-dioxolane CAS No. 53750-51-9

2-(2-Iodoethyl)-2-methyl-1,3-dioxolane

Cat. No. B3031588
CAS RN: 53750-51-9
M. Wt: 242.05 g/mol
InChI Key: SXVDTZCWOQEFBN-UHFFFAOYSA-N
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Description

The compound of interest, 2-(2-Iodoethyl)-2-methyl-1,3-dioxolane, is a derivative of 1,3-dioxolane, which is a heterocyclic acetal and can be used as a solvent or as an intermediate in organic synthesis. While the specific compound is not directly studied in the provided papers, related compounds such as 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane , 2-methyloxolane (2-MeOx) , and 2-(2-nitroethyl)-1,3-dioxolane have been synthesized and analyzed for various applications, including polymerization and as reagents for synthesizing other organic compounds.

Synthesis Analysis

The synthesis of related 1,3-dioxolane compounds involves various chemical routes. For instance, 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane was synthesized and polymerized using radical and cationic routes . Another compound, 2-methyl-1,3-dioxolane-2-ethanol, was prepared from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 2-(2-Iodoethyl)-2-methyl-1,3-dioxolane.

Molecular Structure Analysis

The molecular structure of 1,3-dioxolane derivatives has been a subject of study. For example, the structure of a dimerized 1,3-dioxolane derivative was determined by X-ray diffraction . The geometrical isomers of various substituted 1,3-dioxolanes were also prepared and identified using nuclear magnetic resonance (NMR) spectroscopy . These studies highlight the importance of analytical techniques in determining the structure of such compounds.

Chemical Reactions Analysis

The reactivity of 1,3-dioxolane derivatives has been explored in several studies. The compound 2-(2-nitroethyl)-1,3-dioxolane was used as a reagent for synthesizing jasmonoid and prostaglandin intermediates, demonstrating its versatility in organic synthesis . Additionally, the cationic polymerization of 2-(multimethoxy)phenyl-4-methylene-1,3-dioxolane derivatives was investigated, showing the potential for ring-opening polymerization and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolane derivatives are crucial for their application in various fields. The review on 2-methyloxolane (2-MeOx) discusses its properties as a bio-based solvent, including its solvent power, extraction efficiency, toxicological profile, and environmental impacts . These properties are essential for considering the use of 2-(2-Iodoethyl)-2-methyl-1,3-dioxolane in similar applications.

Scientific Research Applications

Polymer Synthesis and Characterization

2-(2-Iodoethyl)-2-methyl-1,3-dioxolane, a derivative of 1,3-dioxolane, has been studied for its role in polymer synthesis. For instance, Coskun et al. (1998) investigated the polymerization of a similar compound, poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], using spectroscopic methods and thermal degradation analysis. They found that the thermal degradation of this polymer yields various volatile products including the monomer, indicating its potential in creating specialized polymers (Coskun et al., 1998).

Organic Synthesis

In organic synthesis, derivatives of 1,3-dioxolane have been utilized as key intermediates. For example, Petroski (2002) demonstrated the efficient preparation of 2-methyl-1,3-dioxolane-2-ethanol and 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, highlighting their usefulness as methyl vinyl ketone equivalents. This showcases the versatility of 1,3-dioxolane derivatives in synthesizing a variety of organic compounds (Petroski, 2002).

Catalytic Processes

1,3-Dioxolane derivatives have also been explored in catalytic processes. Hirano et al. (2000) developed a novel hydroxyacylation of alkenes using 1,3-dioxolanes and molecular oxygen, catalyzed by N-Hydroxyphthalimide, indicating the potential of these compounds in catalysis (Hirano et al., 2000).

Electrochemical Applications

The application of 1,3-dioxolane derivatives in electrochemistry, particularly in battery technology, has been a topic of research. Goldman et al. (1989) studied the stabilization of LiAsF6/1,3-dioxolane in rechargeable lithium batteries, revealing the importance of these compounds in enhancing battery performance (Goldman et al., 1989).

Safety And Hazards

The safety data sheet for a similar compound, 2-Iodoethyl ether, indicates that it is a combustible liquid and may cause an allergic skin reaction and serious eye damage .

properties

IUPAC Name

2-(2-iodoethyl)-2-methyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO2/c1-6(2-3-7)8-4-5-9-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVDTZCWOQEFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452668
Record name 2-(2-iodoethyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Iodoethyl)-2-methyl-1,3-dioxolane

CAS RN

53750-51-9
Record name 2-(2-iodoethyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4 bromo-2-butanone ethylene ketal (16.4 mmol,3.2 g) in acetone (30 mL) was treated with sodium iodide (24 mmol, 3.7 g) and sodium carbonate (50 mmol, 5.1 g) and was reluxed overnight. The resulting mixture was filtered, washed with acetone (10 mL) and evaporated to dryness to a white solid. The residue was triturated with a mixture of 1:1 ether: pet ether (20 mL), stirred 30 min., filtered and evaporated to give 3.74 g (94%) of a pale yellow oil. LR-ES (C13H22O4): 243 (M+H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Iodoethyl)-2-methyl-1,3-dioxolane
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Citations

For This Compound
8
Citations
D Enders, M Voith, A Lenzen - … Chemie International Edition, 2005 - Wiley Online Library
Nature employs dihydroxyacetone phosphate (DHAP) as the donor component in various enzyme‐catalyzed aldol reactions. Probably the most significant example in this regard is …
Number of citations: 185 onlinelibrary.wiley.com
JM Aurrecoechea, R Fañanás, M Arrate… - The Journal of …, 1999 - ACS Publications
A SmI 2 /Pd(0)-promoted intramolecular coupling between propargylic esters and carbonyl compounds is described. The reaction affords homopropargyl cycloalkanol products. …
Number of citations: 21 pubs.acs.org
S Hagihara, K Hanaya, T Sugai… - Asian Journal of Organic …, 2019 - Wiley Online Library
Mankind has been searching for anticancer drugs from nature and artificial compounds. Since the discovery of englerin A, a guaiane sesquiterpene possessing the characteristic …
Number of citations: 7 onlinelibrary.wiley.com
S Kovácová, SK Adla, L Maier, M Babiak… - …, 2015 - researchgate.net
Syntheses of carbocyclic analogs of dehydroaltenusin tautomers are reported. Both target compounds, cDHA (2, 8-dihydroxy-6-methoxy-10a-methyl-10, 10a-dihydrophenanthrene-3, 9-…
Number of citations: 13 www.researchgate.net
S Kováčová, SK Adla, L Maier, M Babiak, Y Mizushina… - Tetrahedron, 2015 - Elsevier
Syntheses of carbocyclic analogs of dehydroaltenusin tautomers are reported. Both target compounds, cDHA (2,8-dihydroxy-6-methoxy-10a-methyl-10,10a-dihydrophenanthrene-3,9-…
Number of citations: 4 www.sciencedirect.com
TSL Chinn - 2005 - research.library.mun.ca
Regioselectivity in Diels-Alder reactions is usually explained using frontier molecular orbital and/or electrostatic rationales. Steric interactions may play an important role in determining …
Number of citations: 4 research.library.mun.ca
Y Li, KE Jackson, A Charlton… - The Journal of …, 2017 - ACS Publications
Quantum chemical studies of C-ethylation of 1-methyl- and 1,4,4-trimethyl-tropane-derived enamines predict good (89:11 er, B3LYP) and high (98:2 er, B3LYP) levels, respectively, of …
Number of citations: 7 pubs.acs.org
V Angamuthu, DF Tai - Molecules, 2020 - mdpi.com
The total synthesis of (−)-antrocin and its enantiomer are presented. Antrocin (−)-1 is an important natural product which acts as an antiproliferative agent in a metastatic breast cancer …
Number of citations: 4 www.mdpi.com

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